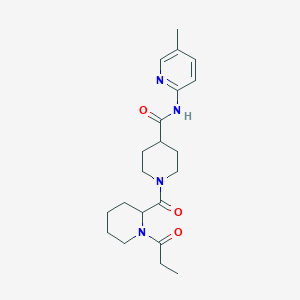![molecular formula C14H21NO3 B7634300 N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)
N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide, also known as MRS1477, is a selective antagonist of the P2Y14 receptor. It belongs to the family of purinergic receptors, which are involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
作用機序
The P2Y14 receptor is a G protein-coupled receptor that is activated by the binding of extracellular UDP-glucose, a sugar molecule that is released by damaged or stressed cells. The activation of the P2Y14 receptor leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C.
Biochemical and Physiological Effects:
The blockade of the P2Y14 receptor by N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue context. For example, it can inhibit the migration and invasion of cancer cells, reduce the inflammation and tissue damage in animal models of inflammatory bowel disease and arthritis, and improve the glucose homeostasis in diabetic mice.
実験室実験の利点と制限
The use of N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide as a tool compound has several advantages, including its high selectivity and potency for the P2Y14 receptor, its availability from commercial sources, and its compatibility with various experimental techniques, such as cell-based assays, animal models, and human studies. However, it also has some limitations, such as its potential off-target effects, its limited solubility and stability, and its variable pharmacokinetics and pharmacodynamics in different species and individuals.
将来の方向性
There are several future directions for the research on N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide and the P2Y14 receptor. Some of them include:
- Elucidating the molecular mechanisms of the P2Y14 receptor signaling and its cross-talk with other purinergic receptors and signaling pathways.
- Investigating the role of the P2Y14 receptor in various physiological and pathological processes, such as cancer metastasis, immune response, and neurodegeneration.
- Developing more selective and potent P2Y14 receptor antagonists and agonists, as well as allosteric modulators and biased ligands, for therapeutic and diagnostic purposes.
- Exploring the potential of the P2Y14 receptor as a biomarker or therapeutic target for various diseases, such as cancer, inflammation, and metabolic disorders.
Conclusion:
In summary, N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide is a selective antagonist of the P2Y14 receptor that has been used as a tool compound to study the function of this receptor in various cell types and tissues. Its blockade has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the modulation of immune response, and the regulation of glucose homeostasis. However, its use also has some limitations, and there are several future directions for the research on this compound and the P2Y14 receptor.
合成法
The synthesis of N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide involves several steps, including the preparation of the starting materials, the reaction of the intermediate compounds, and the purification of the final product. The detailed procedure is beyond the scope of this paper, but it can be found in the literature.
科学的研究の応用
N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide has been used as a tool compound to study the function of the P2Y14 receptor in various cell types and tissues. For example, it has been shown to inhibit the migration and invasion of cancer cells, to modulate the release of cytokines and chemokines by immune cells, and to regulate the insulin secretion by pancreatic beta cells.
特性
IUPAC Name |
N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-6-10(2)12(7-11(9)8-16)15-13(17)14(3,4)18-5/h6-7,16H,8H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRIARUVFLCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)NC(=O)C(C)(C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7634251.png)
![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)
